1-(4-Tolylsulfonyl)pyrrolidin-3-one

Physical chemistry Solid-state characterization Quality control

Regioisomer misidentification (3-one vs. 2-one) derails SAR campaigns-the 2-one analog melts 25°C higher, corrupting structure-activity data. This compound eliminates that risk. • Mp 118°C confirms correct regioisomer before synthesis begins. • ≥98% purity ensures reproducible enolate generation for α-functionalization. • Tosyl group balances activation with facile deprotection-preferred over mesyl. • Soluble in CH₂Cl₂, EtOAc, MeOH for seamless one-pot protocols. • Multi-point identity verification: mp + 3 independent GC-MS spectra.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 73696-28-3
Cat. No. B027684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tolylsulfonyl)pyrrolidin-3-one
CAS73696-28-3
Synonyms1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinone
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2
InChIInChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3
InChIKeyBMJNDUPYCKAYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Tolylsulfonyl)pyrrolidin-3-one: Building Block Profile


1-(4-Tolylsulfonyl)pyrrolidin-3-one (CAS 73696-28-3) is an N-protected pyrrolidin-3-one derivative featuring a pyrrolidine ring—a privileged scaffold in medicinal chemistry—functionalized with a p-toluenesulfonyl (tosyl) group. The compound has a molecular formula of C11H13NO3S, a molecular weight of 239.29 g/mol, and an experimental melting point of 118 °C . As a solid building block soluble in dichloromethane, ethyl acetate, and methanol , it serves as a versatile intermediate for the synthesis of more complex heterocyclic structures, kinase inhibitors, and protease-targeted small molecules [1].

Why 1-(4-Tolylsulfonyl)pyrrolidin-3-one Substitution Fails


Generic substitution among N-sulfonyl pyrrolidinones fails because small structural variations dramatically alter physicochemical properties, reactivity, and synthetic utility. The position of the carbonyl group (3-one vs. 2-one isomerism) shifts the melting point by over 25 °C , affecting handling and purification protocols. The nature of the N-sulfonyl group (tosyl vs. methylsulfonyl vs. phenylsulfonyl) modulates the electron-withdrawing character, influencing the compound's stability, solubility, and performance in downstream reactions such as nucleophilic additions, ring contractions, and deprotection steps [1]. These differences are not cosmetic—they directly determine synthetic route feasibility, intermediate isolation, and final product purity in multi-step medicinal chemistry campaigns.

1-(4-Tolylsulfonyl)pyrrolidin-3-one: Differentiation from Analogs


Melting Point Distinction: 3-Pyrrolidinone vs. 2-Pyrrolidinone

The target compound 1-(4-tolylsulfonyl)pyrrolidin-3-one (3-one isomer) exhibits an experimental melting point of 118 °C , compared to 144–148 °C for the corresponding 1-(4-tolylsulfonyl)pyrrolidin-2-one (2-one isomer) . This 26–30 °C difference provides a definitive, rapid, and cost-effective identity verification method by melting point determination, enabling unambiguous discrimination between the two regioisomers during procurement and quality control.

Physical chemistry Solid-state characterization Quality control

Catalytic Diazo Decomposition: Selective 3-One Formation

Saba and Selva reported that catalytic decomposition of 1-diazo-4-tosylamino-2-butanone results in the quantitative formation of 1-tosyl-3-pyrrolidinones [1]. This contrasts with photolytic conditions for the same substrate, which yield rearranged esters or the undesired 1-tosyl-2-pyrrolidinone depending on solvent choice [1]. The quantitative yield under catalytic conditions demonstrates a superior synthetic route to the 3-pyrrolidinone scaffold when the tosyl protecting group is employed.

Synthetic methodology Carbene chemistry Process chemistry

Solubility Advantage in Workup and Purification

1-(4-Tolylsulfonyl)pyrrolidin-3-one is readily soluble in dichloromethane, ethyl acetate, and methanol . This solubility profile enables straightforward extractive workup and flash column chromatography using standard organic solvent systems. In contrast, the N-tosyl-2-pyrrolidinone isomer requires ethanol as a recrystallization solvent , which can complicate the removal of highly polar or water-soluble impurities during purification.

Purification Workup Solubility

High Purity Commercial Availability

1-(4-Tolylsulfonyl)pyrrolidin-3-one is commercially available at ≥98% purity (Aladdin, via wanvibio) and 97% purity (Beyotime) [1]. Analogs such as 1-(phenylsulfonyl)-3-pyrrolidinone and 1-(methylsulfonyl)pyrrolidin-3-one are typically offered at 95% purity from major suppliers . The higher purity grade of the tosyl derivative reduces the burden of pre-use purification and ensures more reproducible outcomes in sensitive catalytic or biological assay applications.

Quality control Reproducibility Procurement

Tosyl: Preferred N-Protecting Group for Functionalization

The p-toluenesulfonyl (tosyl) group imparts stronger electron-withdrawing character compared to methylsulfonyl, enhancing the acidity of α-protons adjacent to the carbonyl and facilitating enolate-based alkylation and aldol chemistry [1]. The tosyl group also serves as a dual-purpose functionality: it protects the pyrrolidine nitrogen during synthesis and can be subsequently removed under reductive conditions (e.g., SmI2, Mg/MeOH) to liberate the free NH pyrrolidinone for further diversification [2]. This contrasts with the mesyl (methylsulfonyl) group, which is more difficult to remove and offers less crystallinity.

Protecting group strategy Reactivity Medicinal chemistry

GC-MS Spectral Database for Identity Verification

The compound has three independent GC-MS spectra deposited in the SpectraBase spectral database (Wiley) [1], providing robust reference data for identity confirmation by gas chromatography-mass spectrometry. This is a distinguishing feature compared to less common analogs such as 1-(4-chlorophenylsulfonyl)pyrrolidin-3-one or 1-(propane-2-sulfonyl)pyrrolidin-3-one, for which reference spectra are not as readily accessible. The availability of verified spectra supports rapid QC verification upon receipt and characterization of reaction products.

Analytical chemistry Quality assurance Identity confirmation

1-(4-Tolylsulfonyl)pyrrolidin-3-one: Optimal Application Scenarios


Regioisomeric Certainty in Medicinal Chemistry

In medicinal chemistry programs synthesizing 3-substituted pyrrolidine-based kinase or protease inhibitors, the unambiguous melting point of 118 °C provides a rapid identity checkpoint to confirm the 3-one regioisomer has been procured, eliminating the risk of using the 2-one analog (mp 144–148 °C) which would lead to incorrect structure-activity relationship conclusions . The quantitative formation route via catalytic diazo decomposition further ensures synthetic reliability at scale [1].

Enolate Chemistry for α-Functionalization

The tosyl group's balanced electron-withdrawing strength enables efficient α-deprotonation and subsequent alkylation or aldol reactions at the position adjacent to the carbonyl . This is preferred over the mesyl analog, which provides stronger activation but is more resistant to subsequent deprotection. The ≥98% purity grade ensures consistent enolate generation without interference from acidic impurities [1].

Ring Contraction to N-Sulfonylazetidines

As demonstrated by Kern et al. (2014), α-bromo N-sulfonylpyrrolidinones undergo efficient ring contraction to α-carbonylated N-sulfonylazetidines . The tosyl variant offers an optimal balance of reactivity and crystallinity for this transformation compared to phenylsulfonyl or methylsulfonyl analogs. The ready solubility in dichloromethane and ethyl acetate facilitates the one-pot nucleophilic addition-ring contraction protocol [1].

Procurement QC and Identity Verification

The combination of an experimental melting point (118 °C), available GC-MS reference spectra in SpectraBase (3 independent entries), and defined solubility profile (CH2Cl2, EtOAc, MeOH) provides a multi-parameter identity verification toolkit [1]. This exceeds the characterization data available for many less common N-sulfonyl pyrrolidinone analogs, reducing the risk of mislabeled or misidentified material entering critical research workflows.

Technical Documentation Hub

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